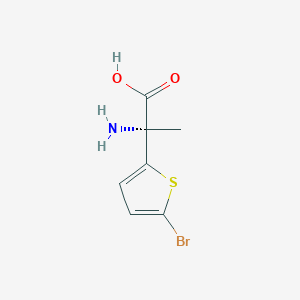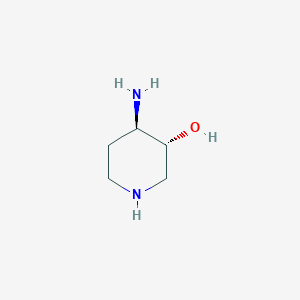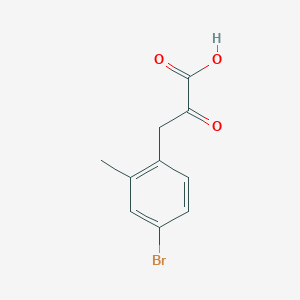
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a keto group on a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and oxidation can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
化学反应分析
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of 3-(4-substituted-2-methylphenyl)-2-oxopropanoic acids.
Oxidation: Conversion to this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.
科学研究应用
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation, altering the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methyl substituents but differs in the functional group.
4-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the keto group.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on a propanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
NTRVBEKQHAMGCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)

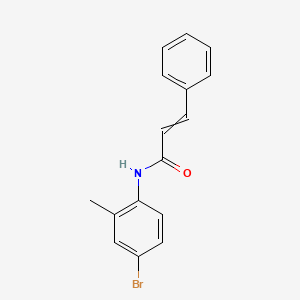
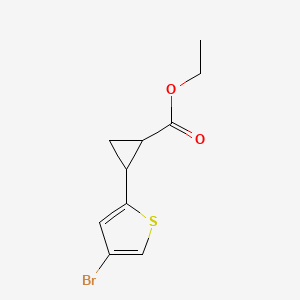
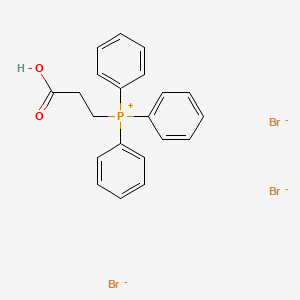

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
